molecular formula C7H7Br2NOS B2739425 2,5-dibromo-N,N-dimethylthiophene-3-carboxamide CAS No. 1004784-47-7

2,5-dibromo-N,N-dimethylthiophene-3-carboxamide

Cat. No.: B2739425
CAS No.: 1004784-47-7
M. Wt: 313.01
InChI Key: KJWLETMBIYLAAH-UHFFFAOYSA-N
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Description

2,5-dibromo-N,N-dimethylthiophene-3-carboxamide is a chemical compound with the molecular formula C7H7Br2NOS and a molecular weight of 313.01 g/mol It is characterized by the presence of two bromine atoms, a thiophene ring, and a carboxamide group

Preparation Methods

The synthesis of 2,5-dibromo-N,N-dimethylthiophene-3-carboxamide typically involves the bromination of N,N-dimethylthiophene-3-carboxamide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of dimethylformamide (DMF) as the solvent. The reaction is carried out at room temperature for approximately 12 hours, followed by recrystallization using dichloromethane and methanol to obtain the final product with a high yield .

Chemical Reactions Analysis

2,5-dibromo-N,N-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-dibromo-N,N-dimethylthiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dibromo-N,N-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the thiophene ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2,5-dibromo-N,N-dimethylthiophene-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,5-dibromo-N,N-dimethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NOS/c1-10(2)7(11)4-3-5(8)12-6(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWLETMBIYLAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(SC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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